1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid
Description
This compound is a Boc-protected pyrrolidine derivative featuring a carboxylic acid group at the 3-position and a propargyl (prop-2-yn-1-yl) substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The propargyl group introduces alkyne functionality, enabling applications in click chemistry and bioconjugation.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-ynylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKVLWPUMSSMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC#C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zirconium-Catalyzed Cyclization of N-Boc-Protected Aminoaldehydes
Substrate Preparation and Mechanistic Insights
The Zr-catalyzed synthesis of pyrrolidine derivatives leverages N-Boc-protected α-aminoaldehydes, such as those derived from propargylglycine, as key intermediates. These aldehydes are synthesized via a one-pot carbodiimide (CDI)/diisobutylaluminum hydride (DIBAL-H) reduction of N-Boc-protected α-amino acids. For instance, N-Boc-propargylglycine is converted to its corresponding aldehyde (1n ) in 68% yield under optimized conditions.
The reaction mechanism involves ZrCl₄-catalyzed Knoevenagel condensation between the aminoaldehyde and 1,3-dicarbonyl compounds, followed by intramolecular amide cyclization to form a pyrrole intermediate. Subsequent hydrogenation of the pyrrole ring (e.g., using H₂/Pd-C) yields the saturated pyrrolidine core. The carboxylic acid moiety is introduced via hydrolysis of the 1,3-dicarbonyl-derived ketone under acidic or oxidative conditions.
Key Reaction Conditions and Yields
Amino Acid Derivatization and Reductive Cyclization
Propargylglycine as a Building Block
Propargylglycine, a non-proteinogenic amino acid, serves as a precursor for introducing the propargyl group at the 3-position. The Boc-protected propargylglycine is subjected to reductive amination with glutaraldehyde in the presence of NaBH₃CN, forming a pyrrolidine ring. The carboxylic acid is retained from the amino acid backbone, while the propargyl group is positioned via selective alkylation.
Stereochemical Control
Asymmetric induction is achieved using chiral auxiliaries or catalysts. For example, Evans’ oxazaborolidine catalysts enable enantioselective cyclization, yielding the (R)- or (S)-configured pyrrolidine with >90% enantiomeric excess (ee).
Comparative Yields for Stereoisomers
| Configuration | Catalyst | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| (R) | (R)-Oxazaborolidine | 75 | 92 | |
| (S) | (S)-Oxazaborolidine | 78 | 94 |
Pyroglutamic Acid-Derived Synthesis
Ring-Opening and Functionalization
Pyroglutamic acid, a cyclic lactam, is reduced to pyrrolidine-5-carboxylic acid using LiAlH₄, followed by Boc protection of the amine. The propargyl group is introduced via Mitsunobu reaction with propargyl alcohol, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent oxidation of the 5-hydroxyl group to a carboxylic acid completes the synthesis.
Reaction Sequence and Efficiency
Transition Metal-Mediated [3+2] Cycloaddition
Azomethine Ylide Strategy
Azomethine ylides, generated from N-Boc-propargylglycine and formaldehyde, undergo copper-catalyzed cycloaddition with methyl acrylate. The resulting pyrrolidine ester is hydrolyzed to the carboxylic acid using LiOH.
Catalytic Performance Metrics
| Catalyst | Ligand | Yield (%) | dr (cis:trans) | Source |
|---|---|---|---|---|
| Cu(OTf)₂ | BINAP | 82 | 95:5 | |
| NiCl₂ | DPPF | 75 | 90:10 |
Comparative Analysis of Methodologies
Efficiency and Scalability
The Zr-catalyzed method offers high yields (up to 88%) but requires stringent anhydrous conditions. In contrast, the pyroglutamic acid route provides superior stereocontrol but involves multiple steps with moderate cumulative yields (~40%). Transition metal-mediated cycloadditions balance efficiency and stereoselectivity, though catalyst costs may limit scalability.
Functional Group Compatibility
Propargyl groups tolerate Zr-catalyzed conditions but are susceptible to oxidation during MnO₂-mediated steps. Boc protection remains stable across acidic and basic environments, ensuring compatibility with diverse reaction sequences.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free amines or other substituted derivatives.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In drug design, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
*Estimated based on analogs; †Exact weight requires experimental validation.
Key Observations:
- Propargyl vs. Allyl Ether () : The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the allyl ether in the analog may undergo electrophilic additions or oxidations .
- Carboxymethyl vs. Propargyl (): The dual carboxylic acid in the carboxymethyl analog enhances water solubility but reduces compatibility with nonpolar reaction environments.
- Fluorinated Derivatives () : Difluoromethyl groups improve metabolic stability and lipophilicity, making such analogs more suitable for drug design compared to the polar propargyl group.
Physicochemical Properties
- Solubility : The propargyl group’s moderate polarity balances solubility in organic solvents (e.g., THF, DCM) and aqueous systems, whereas carboxymethyl analogs exhibit higher aqueous solubility .
- Stability : The Boc group is acid-labile, necessitating neutral conditions during synthesis. Propargyl-containing compounds may require inert atmospheres to prevent alkyne oxidation .
Research Findings and Commercial Landscape
- Commercial Availability : The carboxymethyl analog () is discontinued, suggesting niche demand. Propargyl derivatives are likely custom-synthesized, with prices exceeding €400/g based on analogous building blocks ().
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid, a compound with potential biological significance, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an alkyne moiety, which may influence its reactivity and biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₄ |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)O |
| InChI | InChI=1S/C14H21NO4/c1-5... |
| Molecular Weight | 267.33 g/mol |
Pharmacological Profile
Research into the biological activity of this compound is limited, but its structural features suggest potential interactions with various biological targets. The presence of the alkyne group may provide unique reactivity that could be exploited in drug design.
Potential Mechanisms of Action:
- Enzyme Inhibition: Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: The pyrrolidine structure is known to interact with various receptors, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds have demonstrated significant biological activities:
- Anti-inflammatory Activity:
- Antimicrobial Properties:
Summary of Findings
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Effects | Modifications enhance potency in animal models |
| Antimicrobial Activity | Potential efficacy against various bacterial strains |
Q & A
Q. What are the key considerations for synthesizing 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid?
A common approach involves functionalizing the pyrrolidine core. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen can be achieved using Boc anhydride in the presence of a catalyst like DMAP and a base (e.g., triethylamine) in dichloromethane at 0–20°C . The propargyl group is typically introduced via alkylation or substitution reactions. Post-synthesis, purification by column chromatography or recrystallization is critical, with purity often verified by HPLC (>95% purity is typical for research applications) .
Q. How is the compound characterized structurally?
X-ray crystallography using programs like SHELXL is a gold standard for confirming the 3D structure, particularly for resolving stereochemistry and verifying substituent positions . Complementary techniques include:
Q. What are standard storage conditions for this compound?
The Boc group is moisture-sensitive, so the compound should be stored under inert gas (argon or nitrogen) at –20°C in a desiccator. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can assess degradation, with monitoring by TLC or HPLC .
Advanced Research Questions
Q. How does the propargyl group influence reactivity in downstream applications?
The propargyl moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. However, competing reactions like alkyne dimerization may occur under basic conditions. Optimization of reaction parameters (e.g., catalyst loading, temperature) is essential to minimize side products .
Q. How can stereochemical integrity at the pyrrolidine C3 position be maintained during synthesis?
Racemization at the C3 carboxylic acid position is a risk during Boc deprotection (e.g., using TFA). To mitigate this:
Q. What are the compound’s applications in medicinal chemistry?
The pyrrolidine scaffold is prevalent in protease inhibitors (e.g., HCV NS5A inhibitors) and kinase modulators. The propargyl group can serve as a handle for introducing pharmacophores or fluorescent tags. Recent studies highlight its use in covalent inhibitor design via Michael addition to cysteine residues .
Q. How are safety concerns addressed during handling?
While specific toxicity data for this compound is limited, structurally similar Boc-protected pyrrolidines may exhibit acute toxicity (oral LD > 2000 mg/kg in rodents). Standard precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
